molecular formula C14H16ClNO2 B1446424 tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate CAS No. 1820685-06-0

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate

Cat. No. B1446424
CAS RN: 1820685-06-0
M. Wt: 265.73 g/mol
InChI Key: WEESPQCUYZPFSJ-UHFFFAOYSA-N
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Description

“tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate” likely refers to a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “tert-Butyl” and “carboxylate” groups are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure would likely show the indole ring, with the tert-butyl group and the carboxylate group attached at the 1-position of the indole, and the chloromethyl group attached at the 6-position .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the chloromethyl group could be substituted by a nucleophile. The carboxylate group could participate in esterification or amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the polar carboxylate group could enhance the compound’s water solubility .

Scientific Research Applications

Polymerization Reaction Control

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate: is utilized in polymer science to control molecular weight and prevent microgel formation during polymerization reactions . This compound acts as a chain transfer agent, allowing for precise control over the polymerization process, which is crucial for creating polymers with specific properties for industrial applications.

Synthesis of Fine Chemicals

The compound serves as a key intermediate in the synthesis of fine chemicals . Its chloromethyl group is highly reactive, making it a versatile building block for constructing complex molecules used in various chemical industries, including the development of dyes, fragrances, and advanced materials.

Pharmaceutical Intermediates

In pharmaceutical research, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is a valuable intermediate for the synthesis of drug molecules . Its indole core is a common motif in many biologically active compounds, and the chloromethyl group can be further transformed into more complex functionalities that are present in active pharmaceutical ingredients.

Biosynthetic Pathways

The tert-butyl group’s unique reactivity pattern is significant in biosynthetic pathways . It can be used to mimic natural processes or to introduce modifications in biomolecules, aiding in the study of biological systems and the development of bio-inspired synthetic routes.

Biodegradation Studies

This compound can also be used to investigate biodegradation pathways . By studying how the tert-butyl and chloromethyl groups are metabolized by various organisms, researchers can gain insights into environmental degradation processes and design more eco-friendly chemicals.

Biocatalytic Processes

The tert-butyl group’s steric bulk can influence the activity of enzymes in biocatalytic processes . Researchers can use tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate to study enzyme selectivity and to develop new biocatalysts with improved efficiency and specificity.

Material Science Applications

In material science, the compound’s ability to undergo various chemical transformations makes it a useful reagent for modifying the surface properties of materials . This can lead to the development of new materials with tailored surface chemistry for specific applications, such as coatings, adhesives, and sensors.

Peptide Synthesis

Lastly, in peptide synthesis, protecting groups like the tert-butyl ester are essential for the stepwise construction of peptides . The tert-butyl group in tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can be used to protect carboxylic acids, ensuring that the peptide chain grows in a controlled manner.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound is used as a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions in the study of this compound could involve exploring its potential applications, such as in drug development or material science .

properties

IUPAC Name

tert-butyl 6-(chloromethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEESPQCUYZPFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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